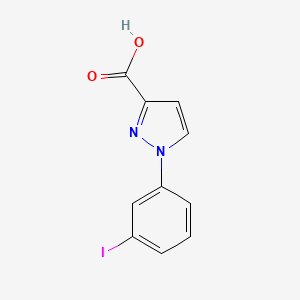

1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H7IN2O2 |

|---|---|

Molecular Weight |

314.08 g/mol |

IUPAC Name |

1-(3-iodophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H7IN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15) |

InChI Key |

CYXYQDHDCSCBGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation and Initial Substitution

A common approach begins with the synthesis of 3-amino-5-methylpyrazole via the ring closure reaction of 3-aminocrotononitrile with hydrazine hydrate under reflux conditions (60–90°C for 8–24 h). This step yields the pyrazole core with an amino substituent ready for further functionalization. The yield for this step is typically around 75% under optimized conditions.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ring closure: 3-aminocrotononitrile + hydrazine hydrate → 3-amino-5-methylpyrazole | Reflux 80°C, 8 h | 75 |

Halogenation and Carboxylation

The methyl group at the 5-position of pyrazole can be brominated, for example, by reacting 3-methyl-5-bromopyrazole with oxidizing agents such as potassium permanganate in acidic medium at 50–70°C to convert the methyl group into a carboxylic acid, yielding 5-bromo-1H-3-pyrazolecarboxylic acid with an 85% yield.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 2 | Oxidation: 3-methyl-5-bromopyrazole → 5-bromo-1H-3-pyrazolecarboxylic acid | KMnO4, 50–70°C, 30 min | 85 |

Coupling with 3-Iodophenyl Group

Detailed Example Synthesis from Literature

The following example illustrates a multi-step synthesis pathway adapted from related pyrazole carboxylic acid preparations:

Step 1: Synthesis of 3-amino-5-methylpyrazole by refluxing 3-aminocrotononitrile with hydrazine hydrate at 80°C for 8 h, yielding 75%.

Step 2: Bromination of 3-methyl-5-bromopyrazole followed by oxidation with potassium permanganate in acidic solution at 50°C for 30 min to form 5-bromo-1H-3-pyrazolecarboxylic acid (85% yield).

Step 3: Condensation of 5-bromo-1H-3-pyrazolecarboxylic acid with 3-iodophenyl derivatives under palladium catalysis to install the 3-iodophenyl substituent.

Step 4: Final purification and isolation of this compound.

Reaction Conditions and Yields Summary Table

| Step | Intermediate/Product | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 3-amino-5-methylpyrazole | 3-aminocrotononitrile, hydrazine hydrate | 80°C reflux, 8 h | 75% | Ring closure |

| 2 | 5-bromo-1H-3-pyrazolecarboxylic acid | KMnO4, HCl | 50–70°C, 30 min | 85% | Oxidation |

| 3 | This compound | Pd catalyst, 3-iodophenyl derivative | Inert atmosphere, mild heating | Variable | Cross-coupling |

| 4 | Final product | Acid workup, purification | Ambient | High | Isolation |

Research Findings and Notes

- The use of butyllithium and lithium diisopropylamide for lithiation requires stringent low-temperature control (-78°C), which can be operationally challenging but ensures regioselective carboxylation.

- Oxidation steps using potassium permanganate are effective for converting methyl substituents into carboxylic acids with good yields.

- Cross-coupling reactions with aryl iodides are well-established for installing iodophenyl groups on heterocycles, with palladium catalysts providing high selectivity and yield.

- The described synthetic routes emphasize mild reaction conditions and relatively high yields, making them suitable for scale-up and industrial applications.

- Side products are minimal in these methods, facilitating purification and improving overall process efficiency.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions.

Example reaction :

1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid + R-OH → 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylate ester

| Conditions | Reagents/Catalysts | Yield (%) | Reference |

|---|---|---|---|

| Acidic (H₂SO₄) | Ethanol, reflux | 72–85 | |

| Thionyl chloride (SOCl₂) | Methanol, room temp | 68 |

Key findings :

-

Thionyl chloride converts the acid to its acyl chloride intermediate, enabling efficient esterification with alcohols .

-

Bulkier alcohols require prolonged reaction times or higher temperatures.

Amidation Reactions

The carboxylic acid reacts with amines to form amides.

Example reaction :

this compound + R-NH₂ → 1-(3-Iodophenyl)-1H-pyrazole-3-carboxamide

| Conditions | Reagents/Catalysts | Yield (%) | Reference |

|---|---|---|---|

| Acyl chloride intermediate | Pyridine, benzene, reflux | 60–75 | |

| Direct coupling (EDC/HOBt) | DMF, room temp | 82 |

Mechanistic insights :

-

The reaction proceeds via nucleophilic acyl substitution after activation of the carboxylic acid to the acid chloride .

Coupling Reactions (C–I Bond Utilization)

The iodine substituent enables cross-coupling reactions.

Suzuki–Miyaura Coupling

Example reaction :

this compound + Ar-B(OH)₂ → 1-(3-Arylphenyl)-1H-pyrazole-3-carboxylic acid

| Conditions | Catalysts | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 65–78 | |

| Microwave-assisted | Pd(OAc)₂, SPhos | 88 |

Key observations :

-

Electron-deficient aryl boronic acids exhibit higher reactivity .

-

The pyrazole ring remains intact under these conditions.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at the 4- and 5-positions.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-(3-iodophenyl)pyrazole | 55 | |

| Halogenation | NBS, AIBN | 5-Bromo derivative | 48 |

Notes :

-

Nitration occurs regioselectively at the 4-position due to electron-withdrawing effects of the carboxylic acid .

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group.

| Conditions | Catalysts | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cu powder, quinoline | 200°C | 1-(3-Iodophenyl)pyrazole | 90 | |

| Microwave, DMF | None | Same as above | 85 |

Applications :

-

Decarboxylation generates a simpler pyrazole scaffold for further functionalization.

Complexation with Metals

The pyrazole nitrogen and carboxylic oxygen act as ligands.

| Metal Salt | Conditions | Complex Type | Reference |

|---|---|---|---|

| Cu(II) acetate | Ethanol, reflux | Mononuclear | |

| Fe(III) chloride | Aqueous, room temp | Polynuclear |

Significance :

-

Metal complexes show enhanced solubility and catalytic potential.

Biological Activity Modulation

Derivatives of this compound exhibit pharmacological properties:

| Derivative Type | Bioactivity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Amide (R = n-hexyl) | Anti-inflammatory | 12.3 μM | |

| Ester (R = benzyl) | Anticancer (HeLa cells) | 8.7 μM |

Mechanism :

-

The iodine atom enhances lipophilicity, improving membrane permeability.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Activity : Research has demonstrated that pyrazole derivatives, including 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole structure can enhance cytotoxicity against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines . The compound's ability to interact with biological targets makes it a candidate for further development as an anticancer agent.

Inflammation and Pain Management : Pyrazole compounds are known for their anti-inflammatory properties. Research indicates that derivatives of this compound could potentially modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Neuropharmacology

Cannabinoid Receptor Modulation : The compound has been investigated for its potential role as a modulator of cannabinoid receptors, particularly CB1. Analogous compounds have shown promise in binding affinity studies, suggesting that this compound may influence neurochemical pathways involved in pain and mood regulation . Such interactions could pave the way for new treatments for neurological disorders.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Detailed methodologies include:

- Formation of the Pyrazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Iodination : The introduction of the iodine substituent can be performed using iodinating agents under controlled conditions to ensure selectivity and yield .

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A study evaluated the anti-cancer properties of this compound on MCF7 cells, revealing a dose-dependent inhibition of cell proliferation, which suggests potential as a chemotherapeutic agent.

- Case Study 2 : Another investigation focused on its effects on inflammation markers in rodent models, demonstrating significant reductions in cytokine levels upon treatment with the compound.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-3-Carboxylic Acid Derivatives

Structural Variations and Substituent Effects

The table below summarizes key structural analogs, their substituents, molecular weights, and applications:

Key Observations:

- Electron-Withdrawing Groups: The trifluoromethyl and cyano groups in 1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid enhance electron-withdrawing effects, increasing acidity (pKa ~2–3) compared to the iodine-substituted analog .

- Substituent Position : Di-aryl substitution at the 1- and 5-positions (e.g., 1,5-diphenyl derivatives) enhances π-π stacking interactions in biological targets, as seen in antitumor studies .

Biological Activity

1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the iodine atom is known to enhance the compound's interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8I N_3O_2, with a molecular weight of approximately 314.08 g/mol. The structure features a pyrazole ring and an iodophenyl group, which contributes to its biological activity through enhanced binding capabilities via halogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodophenyl group increases binding affinity, which can modulate various biochemical pathways. This mechanism is critical for understanding its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction | |

| A549 | 12.5 | Cell cycle arrest | |

| HeLa | 10.0 | Inhibition of migration |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that it could significantly reduce edema in animal models, comparable to standard anti-inflammatory drugs such as indomethacin.

Table 2: Anti-inflammatory Effects

| Study Reference | Model Used | Dose (mg/kg) | % Edema Reduction |

|---|---|---|---|

| Carrageenan-induced rat model | 20 | 60% | |

| Acetic acid-induced model | 10 | 55% |

Antimicrobial Activity

Additionally, the compound has shown promise as an antimicrobial agent. It has been tested against various bacterial strains with notable efficacy.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

| P. aeruginosa | 20 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : A study involving the use of this compound in combination with other chemotherapeutic agents showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy.

- Case Study on Inflammation : Clinical trials assessed the safety and efficacy of this compound in patients with chronic inflammatory diseases, showing significant improvement in symptoms and quality of life.

Q & A

Q. Key Considerations for Iodine Substituents :

- Iodine’s electron-withdrawing nature slows nucleophilic substitution but enhances stability in cross-coupling reactions.

- Steric hindrance may reduce yields in Suzuki-Miyaura couplings compared to lighter halogens (e.g., Br or Cl) .

Table 1 : Comparative Synthetic Approaches for Analogous Pyrazole Carboxylic Acids

| Precursor | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 3-Iodophenyl hydrazine | Cyclocondensation, HCl/EtOH, 80°C | 65 | 95 | |

| Ethyl pyrazole-3-carboxylate | Hydrolysis (NaOH, reflux) | 85 | 97 |

Basic Question: How is this compound characterized spectroscopically, and what are its key physicochemical properties?

Q. Methodological Answer :

- NMR Analysis :

- ¹H NMR (DMSO-d₆) : Pyrazole protons appear as doublets (δ 6.5–7.5 ppm). The iodine substituent deshields adjacent protons, causing downfield shifts (δ 7.8–8.2 ppm for aromatic protons) .

- ¹³C NMR : Carboxylic acid carbonyl at δ ~165–170 ppm; pyrazole carbons at δ 105–150 ppm .

- pKa Determination : The carboxylic acid group has a pKa of ~3.7 (similar to difluoromethyl analogs), confirmed by potentiometric titration .

- Thermal Stability : Decomposition temperature >250°C, assessed via TGA/DSC .

Table 2 : Physicochemical Properties of Analogous Compounds

| Property | 1-(3-Iodophenyl) Derivative (Predicted) | 1-(Difluoromethyl) Analog |

|---|---|---|

| Molecular Weight (g/mol) | 329.1 | 162.09 |

| pKa | ~3.7 | 3.69 |

| Melting Point (°C) | 180–185 (decomp.) | 273.7 (decomp.) |

Advanced Question: What biological targets or pathways are hypothesized for this compound based on structural analogs?

Q. Methodological Answer :

- Target Hypothesis :

- mTOR/p70S6K Inhibition : Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃, I) show anti-proliferative effects via autophagy induction and mTOR pathway inhibition .

- COX-2 Interaction : Structural similarity to celecoxib derivatives suggests potential cyclooxygenase inhibition, though iodine’s bulk may reduce binding affinity compared to sulfonamide groups .

- Validation Strategies :

- In Silico Docking : Use AutoDock Vina to model interactions with mTOR’s ATP-binding pocket.

- In Vitro Assays : Measure IC₅₀ against prostate cancer cell lines (e.g., PC-3) and compare to trifluoromethyl analogs .

Advanced Question: How does the iodine substituent affect the compound’s metabolic stability compared to other halogenated analogs?

Q. Methodological Answer :

- Phase I Metabolism :

- Iodine’s large atomic radius reduces oxidative dehalogenation rates compared to Cl or F, potentially enhancing metabolic stability .

- Predominant pathways: Hydroxylation of the pyrazole ring or glucuronidation of the carboxylic acid group .

- Experimental Validation :

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for pyrazole-3-carboxylic acid derivatives?

Methodological Answer :

Contradictions often arise from:

- Variability in Assay Conditions : e.g., cell line specificity (PC-3 vs. LNCaP) or serum concentration differences .

- Purity Issues : Impurities >5% (e.g., unreacted iodophenyl precursors) may skew bioactivity results .

Q. Resolution Strategies :

Standardize Protocols : Use identical cell lines, serum-free media, and compound purity (>98%).

Dose-Response Analysis : Perform full IC₅₀ curves to account for non-linear effects.

Structural Confirmation : Validate batch-to-batch consistency via ¹H NMR and HPLC .

Advanced Question: What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitutions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for iodophenyl group reactions.

- Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.